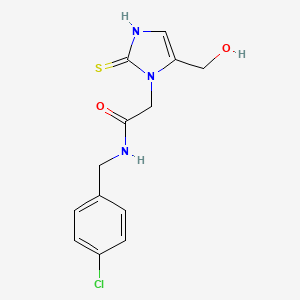

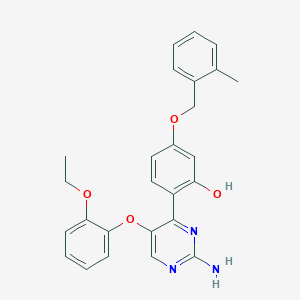

![molecular formula C20H13F2N3OS B2625540 2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 896679-65-5](/img/structure/B2625540.png)

2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound with the molecular formula C19H13F2N3O2S2 . It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The presence of the benzothiazole and thiazolo moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.

Molecular Structure Analysis

The thiazole ring in the compound can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Applications De Recherche Scientifique

Compound Synthesis and Potential PET Agent Development

The compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, has been synthesized and is being evaluated as a potential PET agent for imaging of B-Raf(V600E) in cancers. The synthesis involves multiple steps, resulting in a compound with promising radiochemical yields and specific activity, indicating potential for cancer imaging applications (Wang et al., 2013).

Chemical Reactions and Derivatives Formation

The compound has been involved in various chemical reactions leading to the formation of different derivatives. For example, methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates react with this compound, resulting in the formation of acyclic and heterocyclic derivatives with significant properties (Sokolov & Aksinenko, 2010).

Anticancer Activity Evaluation

Substituted derivatives of the compound have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Some derivatives have shown higher anticancer activities than the reference drug, indicating the therapeutic potential of this compound in cancer treatment (Ravinaik et al., 2021).

Role in One-Pot Reaction Processes

The compound has been involved in one-pot reaction processes, leading to the formation of various products. These reactions demonstrate the compound's versatility in chemical synthesis and its potential for creating diverse chemical entities (Krauze et al., 2007).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to interact with a wide range of receptor targets .

Mode of Action

It’s known that the substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .

Biochemical Pathways

Thiazole derivatives have been reported to possess a broad spectrum of pharmacological activities .

Result of Action

Thiazolo[5,4-b]pyridine compounds have been reported to exhibit strong inhibitory activity, for example, against pi3kα .

Action Environment

The physico-chemical properties of thiazole derivatives, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles, could potentially be influenced by environmental conditions .

Propriétés

IUPAC Name |

2,4-difluoro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N3OS/c1-11-9-12(19-25-17-3-2-8-23-20(17)27-19)4-7-16(11)24-18(26)14-6-5-13(21)10-15(14)22/h2-10H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQQELQKBRIMMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

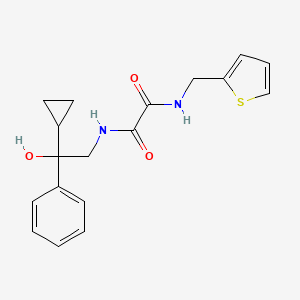

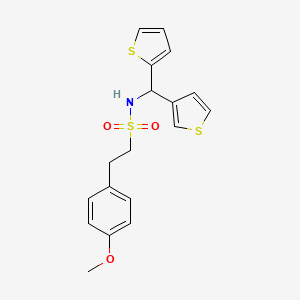

![1-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea](/img/structure/B2625460.png)

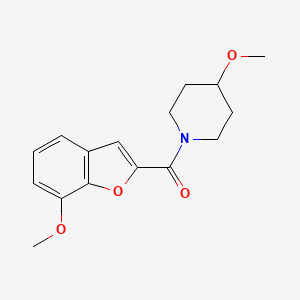

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2625468.png)

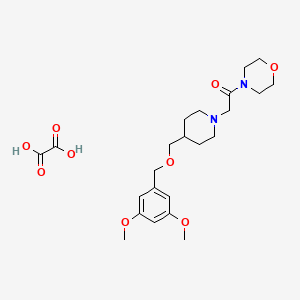

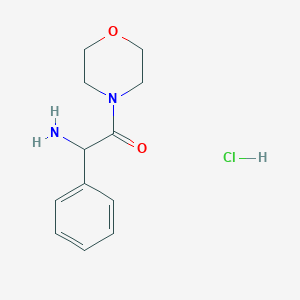

![tert-Butyl 6-(aminomethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2625470.png)

![1-ethyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2625471.png)

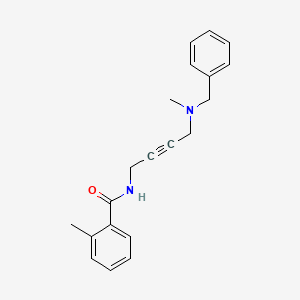

![N-(2,5-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2625473.png)

![5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide](/img/structure/B2625478.png)